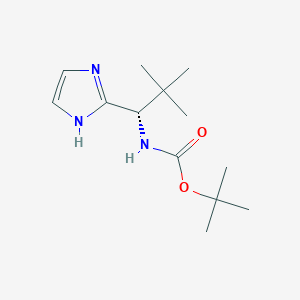

(S)-tert-Butyl (1-(1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Carbamato de terc-butilo (1-(1H-imidazol-2-il)-2,2-dimetilpropil) es un compuesto quiral que presenta un anillo de imidazol, un grupo terc-butilo y una porción de carbamato

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de (S)-Carbamato de terc-butilo (1-(1H-imidazol-2-il)-2,2-dimetilpropil) típicamente involucra los siguientes pasos:

Formación del Anillo de Imidazol: El anillo de imidazol se puede sintetizar a través de la ciclización de glioxal y amoníaco, seguida de la funcionalización para introducir los sustituyentes deseados.

Introducción del Grupo Terc-Butilo: El grupo terc-butilo se introduce mediante reacciones de alquilación utilizando haluros de terc-butilo en condiciones básicas.

Formación de Carbamato: El paso final involucra la reacción del derivado de imidazol con cloroformiato de terc-butilo en presencia de una base para formar el carbamato.

Métodos de Producción Industrial: Los métodos de producción industrial para este compuesto pueden involucrar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en la escalabilidad, la rentabilidad y las consideraciones ambientales. Las técnicas como la química de flujo continuo y los principios de química verde pueden emplearse para mejorar la eficiencia y reducir los residuos .

Tipos de Reacciones:

Oxidación: El anillo de imidazol puede sufrir reacciones de oxidación para formar N-óxidos de imidazol.

Reducción: La reducción del anillo de imidazol puede producir derivados de dihidroimidazol.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en la porción de carbamato.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan típicamente.

Sustitución: Los nucleófilos como las aminas y los tioles se pueden usar en condiciones básicas.

Productos Principales:

Oxidación: N-óxidos de imidazol.

Reducción: Derivados de dihidroimidazol.

Sustitución: Carbamatos sustituidos y derivados de imidazol.

Aplicaciones Científicas De Investigación

(S)-Carbamato de terc-butilo (1-(1H-imidazol-2-il)-2,2-dimetilpropil) tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como intermedio en la síntesis de moléculas orgánicas complejas y como ligando en química de coordinación.

Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y como sonda para vías biológicas que involucran compuestos que contienen imidazol.

Medicina: Tiene posibles aplicaciones terapéuticas, particularmente en el desarrollo de agentes antifúngicos y anticancerígenos.

Industria: El compuesto se utiliza en la producción de productos farmacéuticos y agroquímicos.

Mecanismo De Acción

El mecanismo de acción de (S)-Carbamato de terc-butilo (1-(1H-imidazol-2-il)-2,2-dimetilpropil) involucra su interacción con objetivos moleculares específicos:

Objetivos Moleculares: El anillo de imidazol puede interactuar con iones metálicos y sitios activos de enzimas, influyendo en su actividad.

Vías Involucradas: El compuesto puede modular vías relacionadas con el estrés oxidativo, la inhibición enzimática y la transducción de señales.

Compuestos Similares:

Imidazol: Un compuesto heterocíclico básico con amplias aplicaciones en química y biología.

Bencimidazol: Conocido por su uso en productos farmacéuticos, particularmente como antihelmínticos.

Triazol: Otro compuesto heterocíclico con importantes propiedades antifúngicas.

Singularidad: (S)-Carbamato de terc-butilo (1-(1H-imidazol-2-il)-2,2-dimetilpropil) es único debido a su naturaleza quiral y la presencia de un grupo carbamato y un grupo terc-butilo, lo que le confiere propiedades químicas y biológicas específicas.

Comparación Con Compuestos Similares

Imidazole: A basic heterocyclic compound with broad applications in chemistry and biology.

Benzimidazole: Known for its use in pharmaceuticals, particularly as anthelmintics.

Triazole: Another heterocyclic compound with significant antifungal properties.

Uniqueness: (S)-tert-Butyl (1-(1H-imidazol-2-yl)-2,2-dimethylpropyl)carbamate is unique due to its chiral nature and the presence of both a carbamate and a tert-butyl group, which confer specific chemical and biological properties.

Propiedades

Fórmula molecular |

C13H23N3O2 |

|---|---|

Peso molecular |

253.34 g/mol |

Nombre IUPAC |

tert-butyl N-[(1S)-1-(1H-imidazol-2-yl)-2,2-dimethylpropyl]carbamate |

InChI |

InChI=1S/C13H23N3O2/c1-12(2,3)9(10-14-7-8-15-10)16-11(17)18-13(4,5)6/h7-9H,1-6H3,(H,14,15)(H,16,17)/t9-/m1/s1 |

Clave InChI |

LBJUFLPEYDFJPW-SECBINFHSA-N |

SMILES isomérico |

CC(C)(C)[C@@H](C1=NC=CN1)NC(=O)OC(C)(C)C |

SMILES canónico |

CC(C)(C)C(C1=NC=CN1)NC(=O)OC(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzaldehyde](/img/structure/B11770424.png)

![Methyl 4-((6-aminobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B11770433.png)

![6-Isopropoxy-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B11770440.png)

![2-(Pyridin-3-yl)benzo[d]oxazol-6-amine](/img/structure/B11770455.png)

![4,8-Dichloropyrimido[5,4-d]pyrimidine](/img/structure/B11770475.png)

![N1-(Benzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B11770482.png)

![6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11770488.png)